Journal Name:Nature Chemistry
Journal ISSN:1755-4330
IF:24.274
Journal Website:http://www.nature.com/nchem/index.html
Year of Origin:2009
Publisher:Nature Publishing Group
Number of Articles Per Year:157
Publishing Cycle:Monthly
OA or Not:Not
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-19 , DOI:
10.1088/1361-6455/acc709
Trapped ions can be cooled close to their motional ground state, which is imperative in implementing quantum computation and quantum simulation. Here, we theoretically investigate the capability of light-mediated chiral couplings between ions to enable a superior cooling scheme exceeding the single-ion limit of sideband cooling. Under asymmetric driving, the target ion manifests the chiral-coupling-assisted refrigeration at the price of heating others, where its steady-state phonon occupation outperforms the lower bound set by a single ion. We further explore the optimal operation conditions for the refrigeration where a faster rate of cooling can still be sustained. Under an additional nonguided decay channel, a broader parameter regime emerges to support the superior cooling and carries over into the reciprocal coupling, suppressing the heating effect instead. Our results present a tunable resource of collective chiral couplings which can help surpass the bottleneck of the cooling procedure and open up new possibilities in applications of trapped-ion-based quantum computation and simulation.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-05-04 , DOI:
10.1088/1361-6455/accb75
We study the effect of the nuclear-mass ratio in a diatomic molecular ion on the dissociation dynamics in strong infrared laser pulses. A molecular ion is a charged system, in which the dipole moment depends on the reference point and therefore on the position of the nuclear center of mass, so that the laser-induced dynamics is expected to depend on the mass asymmetry. Whereas usually both the reduced mass and the mass ratio are varied when different isotopologues are compared, we fix the reduced mass and artificially vary the mass ratio in a model system. This allows us to separate effects related to changes in the resonance frequency, which is determined by the reduced mass, from those that arise due to the mass asymmetry. Numerical solutions of the time-dependent Schrödinger equation are compared with classical trajectory simulations. We find that at a certain mass ratio, vibrational excitation is strongly suppressed, which decreases the dissociation probability by many orders of magnitude.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-05-11 , DOI:
10.1088/1361-6455/accf70
The spectroscopic constants including equilibrium distance, harmonic frequency and binding energy of the ground state of the diatomic Ba-RG (RG = Kr, Xe, Rn) are studied by using the closed-shell coupled-cluster theory with spin–orbit coupling (SOC) at the singles, doubles, and non-iterative triples level [CCSD(T)] based on the two-component relativistic pseudo-potentials. The advantage of the adopted computational protocol is that the SOC is incorporated in the post-Hartree–Fock part (i.e. the couple-cluster iteration) which makes it possible to significantly improve the computational efficiency. The extrapolation to the complete basis set (CBS) limit is used to provide the most accurate computational values in the framework of the adopted theoretical approach. The computational values to the CBS limit show that the SOC effect decreases the equilibrium distance by 0.067 Å while the binding energy increases by 21.023 cm−1 for the heaviest Ba-Rn, but not significant in the Ba-Kr and Ba-Xe. To date, both experimental and theoretical spectroscopic constants for Ba-Rn are unavailable, the present work thus provides the reliable theoretical results of the ground state of Ba-Rn for the future investigations.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-15 , DOI:
10.1088/1361-6455/acbef3
We unravel the correlated quantum quench dynamics of a single impurity immersed in a bosonic environment confined in an one-dimensional double-well potential. A particular emphasis is placed on the structure of the time-evolved many-body (MB) wave function by relying on a Schmidt decomposition whose coefficients directly quantify the number of configurations that are macroscopically populated. For a non-interacting bosonic bath and weak postquench impurity-bath interactions, we observe the dynamical formation of a two-fold fragmented MB state which is related to intra-band excitation processes of the impurity and manifests as a two-body phase separation (clustering) between the two species for repulsive (attractive) interactions. Increasing the postquench impurity-bath coupling strength leads to the destruction of the two-fold fragmentation since the impurity undergoes additional inter-band excitation dynamics. By contrast, a weakly interacting bath suppresses excitations of the bath particles and consequently the system attains a weakly fragmented MB state. Our results explicate the interplay of intra- and inter-band impurity excitations for the dynamical generation of fragmented MB states in multi-well traps and for designing specific entangled impurity states.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-14 , DOI:
10.1088/1361-6455/acbd27
According to the properties of the Hadamard gate and GHZ state, a quantum authentication protocol with transferable information is proposed. This protocol has higher security and integrity. Specifically, the direct appearance of the key and the transmitted information are not required for both quantum and classical channels. In addition, the protocol realizes the key update in the process of identity authentication, which can automatically generate the key needed for the next information transmission. We expect that our protocol can be extended to many other quantum communication technologies.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-12 , DOI:
10.1088/1361-6455/acc4fb
We investigated the high-order harmonic generation from interacting time-delayed, linearly polarized bi-chromatic laser pulses with the atomic target. The frequency ratio of secondary to primary fields (
ω2/ω1
), along with the carrier-envelope-phase (CEP) and respective time-delay between the two pulses, are very instrumental in controlling the ionization of the electron and so the quantum dynamics in the continuum. We observed an optimum CEP (φ) and time delay (
td
) for a given bi-chromatic frequency ratio, giving maximum cutoff energy. We studied the effect of CEP and time delay for a fixed frequency ratio and observed that the harmonic cutoff could be controlled in an experimentally feasible way. Moreover, the harmonic yield in the energy range 140 eV–240 eV was also calculated, and it was observed that the harmonic yield scales as
∝−ϕ5/6
. The attosecond pulses for different CEP were also calculated by superposing the harmonics in the same energy range, and
∼200
pulses were observed with peak intensity decreasing with CEP, following the variation of respective harmonic yield with CEP.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-11 , DOI:
10.1088/1361-6455/acc4f9
The time-of-flight (TOF) momentum distribution of the micromotion of a P-band superfluid is investigated in a frequency-modulated optical lattice. Besides the P-band atoms converted from the S-band atoms, we find a small fraction of atoms are transferred to the D-band which can be revealed by the band mapping images. A
π/2
phase lag can also be observed between the two satellite peaks of the D-band atoms and the two main peaks of the P-band superfluid in the oscillating TOF momentum distribution. Meanwhile, by deriving a fitting function for the TOF momentum distribution of the P-band superfluid, we find a large portion of atoms are actually thermalized due to lattice shaking. Based on this result, we introduced a generalized fitting function for the TOF momentum distribution at different time in a shaking cycle. Such a fitting function can roughly fit the experimentally observed oscillating momentum distribution and explain the micromotion of such a P-band superfluid. Thus, our results may deepen the understanding of the micromotion of the P-band superfluid in a frequency-modulated optical lattice.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-11 , DOI:
10.1088/1361-6455/acc775
We construct a two-channel model based on the one-dimensional extended Bose–Hubbard model, by including a second channel of free bosons. We use the mean-field theory to map the system to a reduced single-channel one and solve this system by means of the density matrix renormalization group method. We find the region where the superfluid and density-wave orders coexist which signals a supersolid state. Our theory can be realized experimentally with state-dependent optical lattices.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-31 , DOI:
10.1088/1361-6455/acc49e
We present theoretical studies of above threshold ionization (ATI) using sculpted laser pulses. The time-dependent Schrödinger equation is solved to calculate the ATI energy and momentum spectra, and a qualitative understanding of the electron motion after ionization is explored using the simple man’s model and a classical model that solves Newton’s equation of motion. Results are presented for Gaussian and Airy laser pulses with identical power spectra, but differing spectral phases. The simulations show that the third order spectral phase of the Airy pulse, which can alter the temporal envelope of the electric field, causes changes to the timing of ionization and the dynamics of the rescattering process. Specifically, the use of Airy pulses in the ATI process results in a shift of the Keldysh plateau cutoff to lower energy due to a decreased pondermotive energy of the electron in the laser field, and the side lobes of the Airy laser pulse change the number and timing of rescattering events. This translates into changes to the high-order ATI plateau and intra- and intercycle interference features. Our results also show that laser pulses with identical carrier envelope phases and nearly identical envelopes yield different photoelectron momentum distributions, which are a direct result of the pulse’s spectral phase.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-05-26 , DOI:
10.1088/1361-6455/acd599
We study the dynamics of a bilayer system of bosons with repulsive soft-core Rydberg-dressed interactions within the mean-field Bogoliubov-de Gennes approximation. We find roton minima in both symmetric and asymmetric collective density modes of the symmetric bilayer. Depending on the density of bosons in each layer and the spacing between two layers, the homogeneous superfluid phase becomes unstable in either (or both) of these two channels, leading to density and pseudo-spin-density wave instabilities in the system. Breaking the symmetry between two layers, either with a finite counterflow or a density imbalance renormalizes the dispersion of collective modes and makes the system more susceptible to density-wave instability.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.90 | 151 | Science Citation Index Science Citation Index Expanded | Not |
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